4-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group attached to a pyrazole ring, which is further connected to a butanamide moiety.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-amino-1H-pyrazole and butanamide derivatives. The synthesis methods typically involve organic solvents and catalysts to facilitate the reaction, ensuring high yields and purity of the product.
4-(4-amino-1H-pyrazol-1-yl)butanamide is classified as a heterocyclic compound due to the presence of the pyrazole ring. It can also be categorized as an amide, given its structural features, which include a carbonyl group bonded to a nitrogen atom.
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide generally involves the reaction of 4-amino-1H-pyrazole with butanamide under controlled conditions. This reaction can be optimized for temperature, pH, and solvent choice to maximize yield.
The typical synthetic route includes:
In industrial settings, continuous flow reactors may be used for scalability, ensuring consistent product quality through automated monitoring systems .
The molecular structure of 4-(4-amino-1H-pyrazol-1-yl)butanamide features:
4-(4-amino-1H-pyrazol-1-yl)butanamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The pathways influenced by this compound could include:
Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties entail:
Relevant data from spectral analysis (e.g., IR, NMR) confirm structural integrity and purity during synthesis .
4-(4-amino-1H-pyrazol-1-yl)butanamide has several notable applications:
4-(4-Amino-1H-pyrazol-1-yl)butanamide (CAS 1172325-06-2) represents a structurally unique bioactive scaffold with growing importance in medicinal chemistry and drug discovery. This compound features the critical combination of a 4-aminopyrazole moiety linked through a butyl chain to a terminal carboxamide group, resulting in the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol [1] [4]. Its structural architecture provides multiple sites for molecular interactions and chemical modification, making it a versatile intermediate in pharmaceutical development. The distinctive SMILES notation (NC1=CN(NCCCC(N)=O)N=C1) and InChIKey (FXEANMJANRFKGT-UHFFFAOYSA-N) precisely define its atomic connectivity and stereochemical properties [1]. As research into heterocyclic compounds intensifies, this molecule has emerged as a promising pharmacophore due to its balanced physicochemical properties and demonstrated biological relevance.
Pyrazole-containing compounds constitute a structurally diverse class of bioactive molecules with wide therapeutic applications. The pyrazole ring system serves as a privileged scaffold in drug design due to its favorable pharmacokinetic properties, metabolic stability, and ability to form multiple hydrogen bonding interactions with biological targets [10]. Clinically significant pyrazole derivatives include:
Table 1: Therapeutically Significant Pyrazole-Based Drugs
Compound | Therapeutic Application | Significance |
---|---|---|
Celecoxib | COX-2 inhibitor (anti-inflammatory) | First selective COX-2 inhibitor approved for arthritis and pain management |
Crizotinib | ALK/ROS1 inhibitor (anticancer) | Revolutionized treatment of ALK-positive non-small cell lung cancer |
Pirtobrutinib | BTK inhibitor (anticancer) | Recently approved for mantle cell lymphoma treatment |
AT7519 | CDK inhibitor (anticancer) | Currently in multiple clinical trials for hematological malignancies |
The remarkable versatility of the pyrazole nucleus is evidenced by its presence in compounds spanning multiple therapeutic categories, including anti-inflammatory, anticancer, antimicrobial, and central nervous system agents [10]. The bioisosteric properties of pyrazoles allow them to effectively replace other aromatic systems while maintaining or improving target affinity and selectivity. This adaptability, combined with relatively straightforward synthetic accessibility, has positioned pyrazole derivatives as indispensable tools in modern drug discovery programs targeting diverse disease pathways.
The 4-amino-1H-pyrazol-1-yl moiety represents a pharmacophoric element of exceptional value in medicinal chemistry. The amino group at the 4-position provides distinctive hydrogen-bonding capabilities and electronic effects that significantly influence molecular recognition processes:
Hydrogen bonding capacity: The primary amine (-NH2) serves as both a hydrogen bond donor and acceptor, enabling interactions with complementary residues in enzyme active sites and receptor binding pockets. This functionality is particularly valuable in kinase inhibitor design, where interactions with the hinge region are critical for inhibitory activity [10].
Resonance and electron-donating effects: The amino group exerts strong electron-donating effects through resonance, significantly altering the electron density distribution across the pyrazole ring. This electronic modulation influences the molecule's binding affinity, pKa values, and overall stability in physiological environments.
Tautomeric versatility: 4-Aminopyrazoles exhibit prototropic tautomerism, existing in equilibrium between amino and imino forms. This dynamic behavior allows adaptation to different binding environments, potentially enhancing interactions with diverse biological targets [10].
Table 2: Comparative Analysis of Aminopyrazole Isomers in Drug Development
Isomer Type | Representative Agents | Key Therapeutic Applications | Structural Advantages |
---|---|---|---|
4-Aminopyrazole | AT7519, AT9283 | Kinase inhibition (anticancer) | Enhanced hydrogen bonding capacity; improved solubility profile |
3-Aminopyrazole | Experimental compounds | Antibacterial, antiviral | Versatile scaffold for molecular hybridization; metal coordination capability |
5-Aminopyrazole | Fipronil | Insecticidal | Enhanced hydrophobic interactions; metabolic stability |
The strategic incorporation of the 4-amino-1H-pyrazol-1-yl group into molecular architectures has yielded compounds with potent biological activities, particularly as kinase inhibitors. Notable examples include AT7519 (currently in clinical trials as a cyclin-dependent kinase inhibitor) and AT9283 (a multi-targeted kinase inhibitor with potent Aurora kinase activity) [10]. These clinical candidates highlight the therapeutic potential of this structural motif in developing treatments for challenging diseases, particularly in oncology.
The butanamide linker in 4-(4-amino-1H-pyrazol-1-yl)butanamide provides critical spatial and functional properties that enhance its drug-like characteristics:
Conformational flexibility: The four-carbon chain provides optimal spacing between the pyrazole moiety and terminal carboxamide, allowing the molecule to adopt bioactive conformations necessary for target engagement. Rotatable bond analysis indicates three freely rotating bonds in the butanamide chain, facilitating adaptation to binding site geometries [2].
Hydrogen bonding capability: The terminal carboxamide group (-CONH2) serves as a versatile pharmacophore element capable of acting as both hydrogen bond donor and acceptor. This dual functionality significantly enhances the molecule's ability to form stable interactions with biological targets, particularly through interactions with backbone atoms in enzyme active sites.
Amphiphilic character: Computational analysis reveals that 4-(4-amino-1H-pyrazol-1-yl)butanamide exhibits balanced lipophilic-hydrophilic properties, with a calculated LogP of approximately -0.0983 [1] and topological polar surface area (TPSA) of 86.93 Ų [2]. This optimal balance facilitates membrane permeability while maintaining sufficient water solubility for biological distribution.
Table 3: Physicochemical Properties of 4-(4-amino-1H-pyrazol-1-yl)butanamide
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C7H12N4O | Balanced heteroatom content for bioactivity |
Molecular Weight | 168.20 g/mol | Ideal for lead-like compounds (typically <300 g/mol) |
Hydrogen Bond Donors | 2 | Facilitates target binding without excessive polarity |
Hydrogen Bond Acceptors | 4 | Provides multiple sites for water solubility and target interactions |
Topological Polar Surface Area | 86.93 Ų | Indicates favorable membrane permeability and oral absorption potential |
Rotatable Bonds | 3 | Confers conformational flexibility for optimal binding interactions |
The spatial arrangement created by the butanamide linker enables the molecule to bridge complementary regions within biological targets. The terminal carboxamide group can engage in deep polar interactions within binding pockets, while the aminopyrazole moiety can participate in key interactions at the binding site entrance. This configuration has proven particularly valuable in the design of kinase inhibitors where the pyrazole group interacts with the hinge region while the carboxamide extends toward the ribose pocket or allosteric sites [10]. The structural modularity of this compound also facilitates synthetic elaboration, allowing medicinal chemists to explore structure-activity relationships through systematic modification of either heterocycle while preserving the core scaffold.